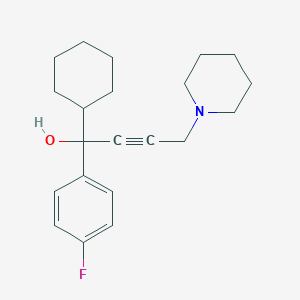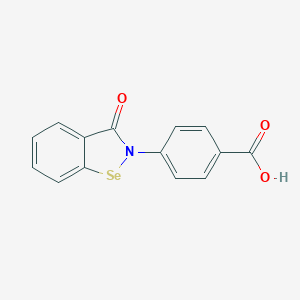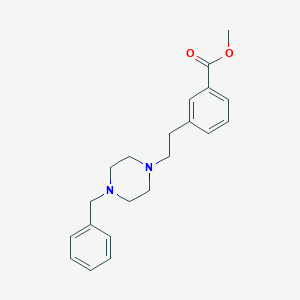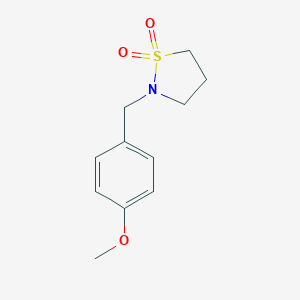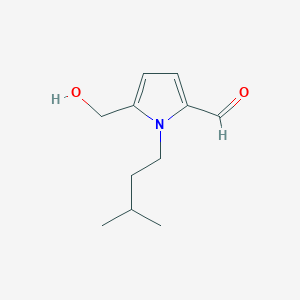![molecular formula C7H12N2O B137754 (1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol CAS No. 131251-21-3](/img/structure/B137754.png)
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol, commonly known as tropane, is a bicyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. Tropane is a chiral molecule that exists in two enantiomeric forms, (1S,5R)-tropane and (1R,5S)-tropane. In
Wirkmechanismus
The mechanism of action of tropane involves its binding to the DAT protein, which inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine signaling in the brain, which can have various effects depending on the specific brain region and receptor subtype involved. For example, increased dopamine signaling in the striatum can lead to motor stimulation, while increased signaling in the prefrontal cortex can lead to improved cognitive function.
Biochemische Und Physiologische Effekte
Tropane has been found to have various biochemical and physiological effects, depending on the specific target and dose. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved attention and memory, and enhanced mood. Tropane derivatives have also been found to have potential analgesic and anti-inflammatory effects, as well as anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tropane as a research tool is its high affinity and selectivity for the DAT protein, which allows for precise modulation of dopamine signaling in the brain. However, tropane can also have off-target effects on other neurotransmitter systems, which can complicate interpretation of results. In addition, tropane derivatives can have poor solubility and bioavailability, which can limit their use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on tropane and its derivatives. One area of interest is the development of tropane-based therapeutics for neurological disorders, such as Parkinson's disease and ADHD. Another area is the exploration of tropane's potential anti-cancer activity, which has been suggested by several studies. Finally, there is ongoing research on the development of new tropane derivatives with improved pharmacokinetic properties and selectivity for specific neurotransmitter receptors.
Synthesemethoden
The synthesis of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)-tropane involves a series of chemical reactions starting from the precursor compound pyrrolidine. One of the most commonly used methods is the catalytic hydrogenation of pyrrolidine using a palladium catalyst. This reaction yields a mixture of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)- and (1R,5S)-tropane, which can be separated using chiral chromatography. Other methods include the reduction of pyrrolidine using sodium borohydride or lithium aluminum hydride, and the reductive amination of cyclohexanone with pyrrolidine.
Wissenschaftliche Forschungsanwendungen
Tropane has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for various neurotransmitter receptors. It has been found to exhibit high affinity and selectivity for the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine signaling in the brain. Tropane derivatives have been developed as potential therapeutics for various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
CAS-Nummer |
131251-21-3 |
|---|---|
Produktname |
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol |
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1S,5R)-6,7-diazabicyclo[3.2.2]non-6-en-3-ol |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(4-7)9-8-5/h5-7,10H,1-4H2/t5-,6+,7? |
InChI-Schlüssel |
OOWIDYRSIMVROG-MEKDEQNOSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1N=N2)O |
SMILES |
C1CC2CC(CC1N=N2)O |
Kanonische SMILES |
C1CC2CC(CC1N=N2)O |
Synonyme |
6,7-Diazabicyclo[3.2.2]non-6-en-3-ol,(1alpha,3beta,5alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



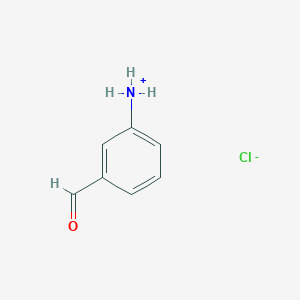
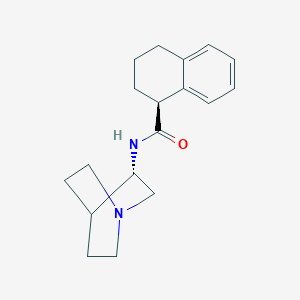
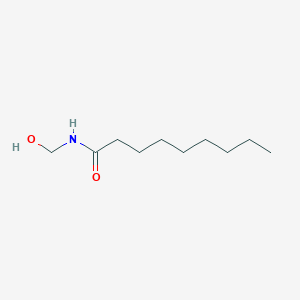
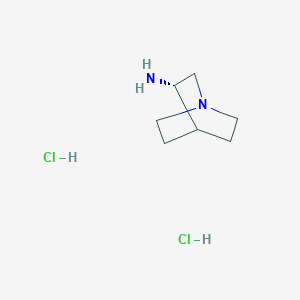
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
